molecular formula C10H18O B079423 3,3,5,5-Tetramethylcyclohexanone CAS No. 14376-79-5

3,3,5,5-Tetramethylcyclohexanone

Cat. No. B079423
CAS RN: 14376-79-5
M. Wt: 154.25 g/mol
InChI Key: OQJMHUOCLRCSED-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylcyclohexanone is a complex organic compound that has been studied for various properties and reactions in the field of organic chemistry.

Synthesis Analysis

Specific information on the synthesis of 3,3,5,5-Tetramethylcyclohexanone is not directly available in the retrieved papers. However, the synthesis of related methylcyclohexanones has been studied, revealing insights into possible methods and considerations for synthesizing such compounds. For example, Barton et al. (2015) explored the inclusion of cyclohexanone and its methyl derivatives in specific conformations (Barton et al., 2015).

Molecular Structure Analysis

Again, direct information on 3,3,5,5-Tetramethylcyclohexanone's molecular structure was not found, but studies on similar compounds, such as various substituted cyclohexanones, provide insights into possible structural characteristics. The study by Barton et al. (2015) also provides information on the molecular structure of similar compounds through crystallography and computational methods (Barton et al., 2015).

Scientific Research Applications

  • Stereoselectivity of Reduction : 3,3,5,5-Tetramethylcyclohexanone, when reduced with sodium borohydride, yields two epimers. The major isomer, cis-4-(1-hydroxyethyl)-3,3,5,5-tetramethylcyclohexanol, was found to be the less stable isomer and exists predominantly in a specific conformation (Wigfield et al., 1976).

  • Molecular Geometry Analysis : Studies on the atomic coordinates of ideal cyclohexane and cyclohexanone rings, including 3,3,5,5-Tetramethylcyclohexanone, showed how angular strain affects the molecular geometry. This strain results from the rocking apart of axial methyl groups (Goaman & Grant, 1963).

  • Crystal Structure Analyses : The crystal structures of 3,3,5,5-tetraalkylcyclohexanones revealed different chair conformations and opposite pyramidalizations of the carbonyl group. This study helps in understanding the stereochemistry and reactivity of such compounds (Laube & Hollenstein, 1992).

  • Lanthanide-Induced Shifts in Proton NMR Spectra : The study of lanthanide-induced shifts in proton NMR spectra of cyclohexanones, including 3,3,5,5-Tetramethylcyclohexanone, provided insights into the structural and conformational aspects of these molecules (Shapiro et al., 1973).

  • Clathrate Formation Studies : Research on the inclusion of methylcyclohexanones in clathrates, focusing on their energetically unfavorable axial methyl conformations, contributed to understanding molecular interactions in host-guest complexes (Barton et al., 2014; 2015)(Barton et al., 2015).

  • Reactivity in Nucleophilic Addition Reactions : A study showed the rate constants for the addition of sodium borohydride to 3,3,5,5-Tetramethylcyclohexanone, providing insights into the steric effects and reactivity of this compound in nucleophilic addition reactions (Boyer et al., 1979).

  • Influence on Kinetic and Thermodynamic Acidities : Investigations into the effect of a β-nitroxyl group on the kinetic and thermodynamic acidities of ketones, including 3,3,5,5-Tetramethylcyclohexanone, provided valuable data for understanding chemical reactivity and stability (Werstiuk & Roy, 1994).

Safety And Hazards

The safety data sheet for 3,3,5,5-Tetramethylcyclohexanone indicates that it is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

3,3,5,5-tetramethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-8(11)6-10(3,4)7-9/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJMHUOCLRCSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162538
Record name 3,3,5,5-Tetramethylcyclohexanone
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URL https://comptox.epa.gov/dashboard/DTXSID20162538
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylcyclohexanone

CAS RN

14376-79-5
Record name 3,3,5,5-Tetramethylcyclohexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,5,5-Tetramethylcyclohexanone
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Record name 14376-79-5
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Record name 3,3,5,5-Tetramethylcyclohexanone
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Record name 3,3,5,5-tetramethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 3, 3, 5, 5-Tetramethyl-4-ethoxyvinylcyclohexanone was evaluated for genotoxicity, …
LCG Goaman, DF Grant - Acta Crystallographica, 1964 - scripts.iucr.org
2-Bromo-and 2, 6-dibromo-3, 3, 5, 5-tetramethylcyclohexanone both crystallize in the space group P2~ 2t2~. This space group is rather unexpected in both cases but in the first case D …
Number of citations: 11 scripts.iucr.org
BL Shapiro, MM Chrysam III - The Journal of Organic Chemistry, 1973 - ACS Publications
A series of new-fluoro-and a, a-difluoro-3, 3, 5, 5-tetrasubstituted cyclohexanones has been synthesized by the reaction of perchloryl fluoride with the-hydroxymethylene derivatives of …
Number of citations: 19 pubs.acs.org
M Anteunis, N Schamp… - Bulletin des Sociétés …, 1967 - Wiley Online Library
Double irradiation experiments and solvent dependence studies prove that “non‐classical” long range phenomena occur, ie 4 J 2e. 6a , 4 J 2e, 4a , 4 J 4a, 6a (Ia and IIa); 4 J 2a, 6e , 4 J …
Number of citations: 13 onlinelibrary.wiley.com
L De Buyck, M Dewaele, N De Kimpe… - Bulletin des Sociétés …, 1982 - Wiley Online Library
The title ketone 1 afforded > 95% of fairly stable t‐1,3,3‐trichloro‐t‐2‐methoxy‐4,6,6‐trimethyl‐1,2‐epoxycyclohexane (2) by reaction with cold methanolic sodium methoxide. Heating or …
Number of citations: 2 onlinelibrary.wiley.com
F Hirano, S Wakabayashi - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The reaction of 3- and 3,5-methyl-substituted cyclohexanones with formaldehyde in acid media has been studied. The acid-catalyzed reaction gave 2,4,12,14-tetraoxatricyclo[8.4.0.0 ]…
Number of citations: 3 www.journal.csj.jp
N Nemeroff, MM Joullie, G Preti - The Journal of Organic …, 1978 - ACS Publications
Photochemistry of some heterocyclic analogs of 3,3,5,5-tetramethylcyclohexanone Page 1 3,3,5,5-Tetramethylcyclohexanone Analogues J. Org. Chem., Vol. No. 331 Photochemistry of Some Heterocyclic Analogues of 3,3,5,5-Tetramethylcyclohexanone …
Number of citations: 5 pubs.acs.org
EC Ashby, G Heinsohn - The Journal of Organic Chemistry, 1974 - ACS Publications
Recently there has been an increased interest in meth-ods for effecting 1, 4 addition to,/3-unsaturated systems. 1 In addition to lithium alkylcuprate and copper-catalyzed Grignard …
Number of citations: 79 pubs.acs.org
NL Allinger, CK Riew - The Journal of Organic Chemistry, 1975 - ACS Publications
trans-3, 5-Dimethylcyclohexanone has beenprepared in optically active form and with knownabsolute configu-ration. For theR, R configuration, the amplitude of the optical rotatory …
Number of citations: 48 pubs.acs.org
LCG Goaman, DF Grant - Tetrahedron, 1963 - Elsevier
The atomic coordinates for ideal cyclohexane and cyclohexanone rings are calculated and are compared with those found from the X-ray crystal structure analysis of 2,6-dibromo-3,3,5,5…
Number of citations: 23 www.sciencedirect.com

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